3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline intermediate. This intermediate is then coupled with the chromen-2-one core through a series of reactions that may include alkylation, oxidation, and condensation reactions. Common reagents used in these steps include alkyl halides, oxidizing agents, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
3,4-Dihydroisoquinolinones: Investigated for their synthetic and biological significance.
Properties
Molecular Formula |
C31H37NO5 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-4,8-dimethyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C31H37NO5/c1-20-8-4-5-9-23(20)19-36-27-13-11-25-21(2)26(30(34)37-29(25)22(27)3)12-14-28(33)32-17-16-31(35)15-7-6-10-24(31)18-32/h4-5,8-9,11,13,24,35H,6-7,10,12,14-19H2,1-3H3 |
InChI Key |
MQIRGEZZIJLQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)N4CCC5(CCCCC5C4)O)C)C |
Origin of Product |
United States |
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